Tetradecamethylhexasiloxane

Description

BenchChem offers high-quality Tetradecamethylhexasiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetradecamethylhexasiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

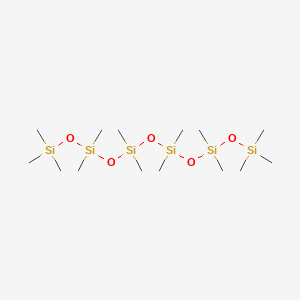

Structure

3D Structure

Properties

IUPAC Name |

[dimethyl(trimethylsilyloxy)silyl]oxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H42O5Si6/c1-20(2,3)15-22(7,8)17-24(11,12)19-25(13,14)18-23(9,10)16-21(4,5)6/h1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADANNTOYRVPQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H42O5Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059349 | |

| Record name | Tetradecamethylhexasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,11-tetradecamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

107-52-8 | |

| Record name | Tetradecamethylhexasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecamethylhexasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,11-tetradecamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecamethylhexasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecamethylhexasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECAMETHYLHEXASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z34S42KA0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Tetradecamethylhexasiloxane (CAS No. 107-52-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylhexasiloxane, a linear siloxane, is a versatile compound with significant applications across various scientific and industrial domains. Its inherent properties, including thermal stability, chemical inertness, and low surface tension, make it a valuable component in formulations ranging from personal care products to high-performance lubricants.[1] In the realm of research and drug development, its biocompatibility and dielectric properties are of particular interest. This guide provides an in-depth overview of Tetradecamethylhexasiloxane, focusing on its physicochemical characteristics, relevant experimental protocols, and potential applications in advanced drug delivery systems.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of Tetradecamethylhexasiloxane is presented in Table 1. This data is essential for understanding its behavior in various experimental and formulation contexts.

Table 1: Physicochemical Properties of Tetradecamethylhexasiloxane

| Property | Value | Reference(s) |

| Molecular Formula | C14H42O5Si6 | [1][2] |

| Molecular Weight | 458.99 g/mol | [2][3] |

| CAS Number | 107-52-8 | [1][2] |

| Appearance | Colorless, clear liquid | [1][2] |

| Melting Point | -59 °C | [1][2] |

| Boiling Point | 142 °C at 20 mmHg | [1][2] |

| Density | 0.891 g/cm³ | [2] |

| Refractive Index | n20/D 1.40 | [1] |

| Viscosity | 2.9 mm²/s | |

| Solubility | Soluble in alcohol and benzene. | [2] |

| IUPAC Name | [dimethyl(trimethylsilyloxy)silyl]oxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane | [2] |

Safety and Handling

Tetradecamethylhexasiloxane is considered a combustible liquid and should be handled with appropriate safety precautions.[4] While it is generally not classified as hazardous, it may cause mild skin and eye irritation.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).

Table 2: Safety Information for Tetradecamethylhexasiloxane

| Hazard Statement | Precautionary Statement |

| H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| May cause skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

A highly relevant application for drug development professionals is the use of siloxane-based materials in advanced drug delivery systems. The following protocol outlines the synthesis of siloxane-incorporated lipid nanoparticles (SiLNPs) for mRNA delivery, a cutting-edge application in modern therapeutics.

Experimental Protocol: Synthesis of Siloxane-Incorporated Lipid Nanoparticles (SiLNPs) for mRNA Delivery

This protocol is adapted from a combinatorial approach to developing SiLNPs for tissue-specific mRNA delivery.

Objective: To synthesize SiLNPs capable of encapsulating and delivering mRNA to target cells.

Materials:

-

Siloxane amines (Six)

-

Epoxide-/ester-/amide bond-based alkylated tails (Cy/Oy/Ny)

-

mRNA encoding a reporter protein (e.g., Firefly Luciferase)

-

Phospholipid (e.g., DOPE)

-

Cholesterol

-

PEG-lipid

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

Equipment:

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis system (e.g., with a 10 kDa MWCO membrane)

-

Dynamic light scattering (DLS) instrument for size and polydispersity analysis

-

Spectrofluorometer for encapsulation efficiency determination

Procedure:

-

Lipidoid Synthesis: Synthesize a library of siloxane-based lipidoids through combinatorial reactions between various siloxane amines and alkylated tails.

-

Lipid Stock Preparation: Prepare a stock solution of the synthesized siloxane-incorporated lipidoid, phospholipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio.

-

mRNA Stock Preparation: Prepare a stock solution of the mRNA in a citrate buffer.

-

Nanoparticle Formulation:

-

Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous buffer solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

The rapid mixing induces the self-assembly of the lipids around the mRNA, forming the SiLNPs.

-

-

Purification:

-

Remove the ethanol and unencapsulated mRNA by dialyzing the formulated SiLNPs against PBS at 4 °C for at least 2 hours.

-

-

Characterization:

-

Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the SiLNPs using DLS.

-

Encapsulation Efficiency: Determine the percentage of mRNA encapsulated within the SiLNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Visualizations

Synthesis of Siloxane-Incorporated Lipid Nanoparticles (SiLNPs)

The following diagram illustrates the workflow for the synthesis of SiLNPs for mRNA delivery.

Caption: A flowchart illustrating the key stages in the synthesis of siloxane-incorporated lipid nanoparticles.

Applications in Research and Drug Development

The unique properties of Tetradecamethylhexasiloxane and related siloxanes make them valuable in various aspects of research and drug development:

-

Excipient in Formulations: Due to its low surface tension and non-irritating nature, it can be used as an excipient in topical and transdermal drug delivery systems to improve spreadability and skin feel.[1]

-

Component of Medical Devices: Its biocompatibility and stability are advantageous for its use in medical devices that have tissue contact.[1]

-

Advanced Drug Delivery: As demonstrated in the experimental protocol, siloxane-based materials are being engineered into sophisticated nanoparticles for the targeted delivery of nucleic acid therapeutics like mRNA. The inclusion of siloxane moieties can enhance cellular uptake and endosomal escape of these nanoparticles.

-

Analytical Chemistry: In gas chromatography, stationary phases are often based on polysiloxanes. Understanding the properties of shorter-chain siloxanes like Tetradecamethylhexasiloxane is crucial for troubleshooting and method development, as they can sometimes appear as contaminants or "ghost peaks".

Conclusion

Tetradecamethylhexasiloxane is a well-characterized compound with established physicochemical properties. While its direct role in biological signaling pathways is not documented, its importance in materials science and pharmaceutical technology is growing. For researchers and drug development professionals, the true potential of this and related siloxanes lies in their application as enabling materials for novel drug delivery systems. The development of siloxane-incorporated nanoparticles for nucleic acid therapies represents a significant advancement, showcasing how the fundamental properties of these compounds can be leveraged to address complex challenges in medicine. Further research into the synthesis and functionalization of specific oligosiloxanes will undoubtedly open up new avenues for innovation in drug delivery and biomedical engineering.

References

An In-depth Technical Guide to Tetradecamethylhexasiloxane (C14H42O5Si6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylhexasiloxane, corresponding to the molecular formula C14H42O5Si6, is a linear siloxane polymer.[1] As a member of the polydimethylsiloxane (PDMS) family, it is characterized by a backbone of repeating silicon-oxygen units with methyl groups attached to the silicon atoms.[2] While primarily utilized in industrial applications as a component of silicone oils and as a foam suppressant, its properties are of interest to researchers in various fields, including materials science and, peripherally, pharmaceutical sciences, where silicone fluids are established as excipients.[3][4][5][6] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential relevance of Tetradecamethylhexasiloxane to the scientific and drug development community.

Physicochemical Properties

Tetradecamethylhexasiloxane is a colorless liquid that is stable and inert to many chemical reagents.[3][7] It exhibits a relatively consistent viscosity over a wide temperature range.[3][7]

Table 1: General and Physical Properties of Tetradecamethylhexasiloxane

| Property | Value | Reference |

| Molecular Formula | C14H42O5Si6 | [1] |

| Molecular Weight | 458.99 g/mol | [1] |

| CAS Registry Number | 107-52-8 | [1] |

| Appearance | Colorless liquid | [7] |

| Melting Point | -59 °C | [1] |

| Boiling Point | 142 °C at 20 Torr | [1] |

| Density | 0.8910 g/cm³ at 20 °C | [3] |

| Refractive Index (nD20) | 1.3948 | [3] |

| Flash Point | 118.33 °C | [3] |

Table 2: Solubility and Spectroscopic Data of Tetradecamethylhexasiloxane

| Property | Value | Reference |

| Solubility | Soluble in benzene and lighter hydrocarbons; slightly soluble in alcohol.[3][7] | [3][7] |

| ¹³C NMR | Spectral data available in databases such as SpectraBase. | |

| Mass Spectrometry | GC-MS data available from NIST Mass Spectrometry Data Center. |

Synthesis and Experimental Protocols

The synthesis of linear siloxanes like Tetradecamethylhexasiloxane can be achieved through several methods, primarily involving the hydrolysis and condensation of chlorosilane or alkoxysilane precursors.[3][8]

General Synthetic Approach: Hydrolysis of Silane Precursors

A common method for the preparation of linear siloxanes involves the co-hydrolysis of a mixture of di- and mono-functional silane monomers.[3] The monofunctional silane acts as a chain-terminating unit, controlling the final polymer length.

Experimental Protocol: Synthesis of Tetradecamethylhexasiloxane via Cohydrolysis

Materials:

-

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Trimethylchlorosilane ((CH₃)₃SiCl)

-

Water (deionized)

-

Suitable organic solvent (e.g., toluene)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A calculated molar ratio of dimethyldichlorosilane and trimethylchlorosilane is dissolved in an organic solvent in a reaction vessel equipped with a stirrer, dropping funnel, and a condenser. The ratio of the reactants will determine the average chain length of the resulting siloxane.

-

Water is added dropwise to the silane solution with vigorous stirring. The hydrolysis reaction is exothermic and produces hydrochloric acid as a byproduct. The temperature should be controlled using an ice bath.

-

After the addition of water is complete, the mixture is stirred for an additional period to ensure the completion of the hydrolysis and condensation reactions.

-

The reaction mixture is then neutralized by washing with a dilute solution of sodium bicarbonate, followed by washing with deionized water until the aqueous layer is neutral.

-

The organic layer containing the siloxane polymer is separated and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude siloxane oil is then purified by fractional distillation under vacuum to isolate Tetradecamethylhexasiloxane.

Diagram 1: Synthetic Workflow for Tetradecamethylhexasiloxane

Caption: A generalized workflow for the synthesis of Tetradecamethylhexasiloxane.

Relevance to Drug Development

Direct biological activity or involvement in signaling pathways of Tetradecamethylhexasiloxane has not been documented. However, its classification as a polydimethylsiloxane (PDMS) makes it relevant to the field of drug development, primarily as an excipient in various pharmaceutical formulations.[4][6][9][10]

Polydimethylsiloxanes as Pharmaceutical Excipients

PDMS compounds are known for their biocompatibility, chemical inertness, and tunable physical properties.[9][11] These characteristics have led to their use in:

-

Topical Formulations: As emollients and for their spreading properties in creams and ointments.[5][10]

-

Transdermal Drug Delivery: As components of adhesives in patches.[4][9]

-

Lubrication: For medical devices such as syringes and as a lubricant in tablet and capsule manufacturing.

-

Antifoaming Agents: In various pharmaceutical processes.

The use of PDMS can enhance the aesthetic properties of topical products, improve drug delivery, and act as a protective barrier on the skin.[5]

Diagram 2: Role of PDMS in Drug Delivery Systems

Caption: PDMS as an excipient in a drug delivery system.

Safety and Toxicology

Linear siloxanes are generally considered to have low toxicity.[12] Studies on the metabolism of short-chain linear siloxanes indicate that they can be metabolized in biological systems.[13] However, specific toxicological data for Tetradecamethylhexasiloxane is limited, and it is primarily handled as an industrial chemical.

Conclusion

Tetradecamethylhexasiloxane is a well-characterized linear siloxane with established industrial applications. For researchers in drug development, its relevance lies in its membership in the broader class of polydimethylsiloxanes, which are widely used as excipients. The biocompatibility and versatile physicochemical properties of PDMS make them valuable components in various drug delivery systems. While Tetradecamethylhexasiloxane itself may not be a primary focus of pharmaceutical research as an active ingredient, understanding its properties contributes to the broader knowledge of siloxane-based materials in biomedical and pharmaceutical applications.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Tetradecamethylhexasiloxane [drugfuture.com]

- 4. Compounding with Silicones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. contractpharma.com [contractpharma.com]

- 6. Silicone Fluids - Pharmaceutical Grade - Liveo™ | Biesterfeld SE [biesterfeld.com]

- 7. TETRADECAMETHYLHEXASILOXANE | 107-52-8 [chemicalbook.com]

- 8. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdrnskin.com [mdrnskin.com]

- 13. Metabolites of hexamethyldisiloxane and decamethylcyclopentasiloxane in Fischer 344 rat urine--a comparison of a linear and a cyclic siloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tetradecamethylhexasiloxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetradecamethylhexasiloxane, a linear siloxane fluid. The information herein is intended to support research, development, and formulation activities where this compound is utilized. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.

Core Concept: Solubility of Tetradecamethylhexasiloxane

Tetradecamethylhexasiloxane (CAS No. 107-52-8) is a non-polar silicone fluid. Its solubility in various organic solvents is primarily dictated by the principle of "like dissolves like." As a low-polarity substance, it exhibits high solubility in non-polar organic solvents and limited solubility in polar solvents.

Data Presentation: Solubility Profile

Quantitative solubility data for tetradecamethylhexasiloxane in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on chemical principles and available technical data sheets, a qualitative and comparative solubility profile can be established. The following table summarizes the expected solubility of tetradecamethylhexasiloxane in various organic solvents.

| Solvent Class | Specific Solvents | Solubility | Reference(s) |

| Non-polar Aliphatic | Hexane, Heptane | Miscible in all proportions | [1] |

| Aromatic | Toluene, Benzene, Xylene | Soluble / Miscible in all proportions | [1][2][3] |

| Chlorinated | Chloroform | Miscible in all proportions | [1] |

| Ethers | Diethyl ether | Miscible in all proportions | [1] |

| Ketones | Acetone | Data not available | |

| Alcohols | Ethanol, Methanol | Slightly soluble to Insoluble | [2] |

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for determining the solubility of a liquid analyte, such as tetradecamethylhexasiloxane, in an organic solvent. This protocol is based on the principles of the flask method, a widely accepted technique for solubility measurement.

Objective: To determine the solubility of tetradecamethylhexasiloxane in a given organic solvent at a specified temperature.

Materials:

-

Tetradecamethylhexasiloxane (analyte)

-

Selected organic solvent (e.g., hexane, toluene, ethanol)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass flasks or vials with airtight seals

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Syringes and filters (if necessary for analysis)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of tetradecamethylhexasiloxane to a known volume of the organic solvent in a glass flask. The excess is crucial to ensure that a saturated solution is achieved.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary studies.

-

-

Phase Separation:

-

After the equilibration period, stop the stirring and allow the mixture to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow for the complete separation of the undissolved tetradecamethylhexasiloxane from the saturated solution.

-

-

Sample Collection:

-

Carefully extract a known volume of the clear, saturated supernatant (the solvent layer) using a syringe. It is critical to avoid disturbing the undissolved layer.

-

If necessary, filter the collected sample through a syringe filter compatible with the solvent to remove any suspended micro-droplets.

-

-

Quantification:

-

Accurately weigh the collected sample of the saturated solution.

-

Prepare a series of calibration standards of tetradecamethylhexasiloxane in the same organic solvent at known concentrations.

-

Analyze the collected sample and the calibration standards using a suitable analytical technique, such as GC-FID.

-

Construct a calibration curve from the standards and determine the concentration of tetradecamethylhexasiloxane in the collected sample.

-

-

Calculation of Solubility:

-

The solubility is expressed as the mass of the solute per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g).

-

Calculate the solubility using the determined concentration and the volume or mass of the collected sample.

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

-

Consult the Safety Data Sheets (SDS) for both tetradecamethylhexasiloxane and the organic solvents used for specific handling and disposal instructions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of tetradecamethylhexasiloxane in an organic solvent.

Caption: Experimental workflow for determining the solubility of a liquid in a solvent.

References

An In-depth Technical Guide to the Thermal Stability of Linear Siloxanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of linear siloxanes, focusing on the core principles of their decomposition, the methodologies for their evaluation, and the key factors influencing their thermal resistance.

Introduction to the Thermal Stability of Linear Siloxanes

Linear siloxanes, particularly polydimethylsiloxane (PDMS), are renowned for their exceptional thermal stability compared to many organic polymers. This stability is primarily attributed to the high bond energy of the silicon-oxygen (Si-O) bond in the polymer backbone, which is approximately 108 kcal/mol.[1] However, the practical thermal stability is not solely dictated by this bond energy but is also significantly influenced by the high flexibility of the siloxane chain and the presence of various chemical moieties.[2][3] The degradation of linear siloxanes is a complex process that can proceed through several competing mechanisms, largely dependent on the temperature, atmosphere, and the presence of catalysts or specific end-groups.[4][5] In an inert atmosphere, thermal degradation typically occurs at temperatures between 400°C and 650°C, leading to the formation of volatile cyclic oligomers.[1][6] In the presence of oxygen, the degradation process becomes more complex, often involving free radical mechanisms and occurring at lower temperatures, starting around 290°C.[5][6]

Factors Influencing Thermal Stability

Several factors can significantly impact the thermal stability of linear siloxanes:

-

End-Groups: The nature of the end-groups on the polysiloxane chain plays a critical role. Silanol (Si-OH) terminated polymers exhibit lower thermal stability due to an "unzipping" mechanism, where the terminal hydroxyl group attacks the siloxane backbone, leading to the formation of cyclic products.[2][6] Conversely, end-capping with trimethylsiloxy groups enhances thermal stability by preventing this unzipping pathway.[6]

-

Molecular Weight: The effect of molecular weight on thermal stability can be complex. For lower molecular weight polymers where the concentration of reactive end-groups is higher, stability may be reduced.[5] However, for end-capped polymers, higher molecular weight can lead to increased thermal stability.[3]

-

Atmosphere: The presence of oxygen significantly lowers the thermal stability of siloxanes. In an inert atmosphere (like nitrogen or under vacuum), degradation primarily proceeds through rearrangement reactions to form cyclic species.[1][4] In an oxidizing atmosphere (air), degradation involves radical mechanisms, leading to the formation of silica (SiO2), methane, and other volatile products at lower temperatures.[4][5]

-

Catalyst Residues: The presence of residual catalysts from the polymerization process, particularly acidic or basic impurities, can lower the decomposition temperature by catalyzing the cleavage of Si-O bonds.[2][7] The purity of the siloxane polymer is therefore a crucial factor in its thermal performance.[2]

-

Side Groups: The nature of the organic substituents on the silicon atoms can influence thermal stability. For instance, the incorporation of phenyl groups into the siloxane backbone is known to increase thermal resistance.[8]

Decomposition Mechanisms

The thermal degradation of linear siloxanes can proceed through two primary pathways: a molecular mechanism and a radical mechanism.

3.1. Molecular Mechanism (Inert Atmosphere)

In an inert atmosphere, the dominant degradation pathway involves intramolecular rearrangement of the siloxane backbone. This process is facilitated by the high flexibility of the Si-O chain, which allows it to form a "back-biting" or looped conformation.[4][9] This leads to the scission of a Si-O bond and the formation of thermodynamically stable, volatile cyclic oligomers, such as hexamethylcyclotrisiloxane (D3), octamethylcyclotetrasiloxane (D4), and larger rings.[1][4] This mechanism is particularly prevalent in silanol-terminated polysiloxanes, where it is often referred to as an "unzipping" reaction initiated from the chain end.[2]

3.2. Radical Mechanism (Oxidizing Atmosphere)

In the presence of oxygen, a free-radical mechanism becomes significant, especially at higher temperatures.[4] This process is initiated by the homolytic cleavage of the weaker Si-C bonds (bond energy ~78 kcal/mol) or C-H bonds, rather than the stronger Si-O bonds.[1] The resulting radicals can then react with oxygen, leading to a cascade of reactions that produce cross-linked structures, silica (SiO₂), and volatile products such as methane, formaldehyde, carbon monoxide, and water.[2][4]

Experimental Protocols for Thermal Analysis

Several analytical techniques are employed to characterize the thermal stability of linear siloxanes.

4.1. Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum weight loss, and the amount of residual mass.

-

Typical Protocol: A small sample (typically 5-10 mg) is placed in a high-purity alumina or platinum pan. The sample is then heated at a constant rate (e.g., 10 °C/min) over a temperature range (e.g., from room temperature to 800 °C).[10] The analysis is conducted under a continuous flow of an inert gas (e.g., nitrogen at 50-100 mL/min) or an oxidizing gas (e.g., air at the same flow rate) to simulate different environmental conditions.[10]

4.2. Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as glass transitions, melting, and exothermic or endothermic decomposition processes.

-

Typical Protocol: A small, hermetically sealed sample (typically 2-5 mg) is heated at a constant rate (e.g., 5 K/min) over a specified temperature range (e.g., 30°C to 500°C).[11] The resulting thermogram reveals the temperatures at which thermal events occur.

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Principle: This technique involves the thermal decomposition of a sample in an inert atmosphere (pyrolysis), followed by the separation of the volatile degradation products by gas chromatography and their identification by mass spectrometry.

-

Typical Protocol: A microgram-sized sample is rapidly heated to a high temperature (e.g., 1000 K) in a pyrolysis unit connected to a GC-MS system.[12][13] The volatile fragments are then separated on a capillary column and identified based on their mass spectra. This method is crucial for elucidating the specific chemical species formed during degradation.

Quantitative Data on Thermal Stability

The following tables summarize key quantitative data on the thermal stability of various linear siloxanes from the literature.

Table 1: Decomposition Temperatures of Linear Siloxanes under Inert Atmosphere (TGA)

| Siloxane Type | End-Group | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Reference |

| Polydimethylsiloxane (PDMS) | Trimethylsiloxy | ~445 | - | [10] |

| Polydimethylsiloxane (PDMS) | Hydroxyl | ~300 | - | [6] |

| Hexamethyldisiloxane (MM) | Trimethylsiloxy | Stable up to 420 | - | [14] |

| Octamethyltrisiloxane (MDM) | Trimethylsiloxy | ~310 | - | [14] |

| PDMS-based Sealant (Fresh) | Various | 610-710 | - | [15] |

| PDMS-based Sealant (Aged) | Various | 450-510 | - | [15] |

Table 2: Activation Energies for Thermal Decomposition

| Siloxane Type | Atmosphere | Activation Energy (kcal/mol) | Method | Reference |

| Polydimethylsiloxane (PDMS) | Inert | 25.11 | TGA | [1] |

| Polydimethylsiloxane (PDMS) | Inert | 35-45 | Kinetic Studies | [2] |

| Hexamethyldisiloxane (MM) | Inert | 12.07 (50.50 kJ/mol) | Reaction Kinetics | [16][17] |

Table 3: Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) | Reference |

| Si-O | 108 | [1] |

| Si-C | 78 | [1] |

| Si-H | 84-104 | [18] |

| C-C | ~83-85 | [19] |

| C-H | ~98-104 | [19] |

Conclusion

The thermal stability of linear siloxanes is a multifaceted property governed by the inherent strength of the Si-O bond, the flexibility of the polymer chain, and a range of structural and environmental factors. A thorough understanding of the decomposition mechanisms—molecular rearrangements in inert atmospheres and radical-mediated processes in the presence of oxygen—is crucial for predicting and improving the performance of these materials in high-temperature applications. The selection of appropriate end-groups, control of molecular weight, and minimization of catalyst residues are key strategies for maximizing the thermal stability of linear siloxanes. Standard thermal analysis techniques such as TGA, DSC, and Py-GC-MS provide essential data for characterizing and comparing the thermal performance of different siloxane formulations. This guide provides a foundational understanding for researchers and professionals working with these versatile polymers.

References

- 1. researchgate.net [researchgate.net]

- 2. gelest.com [gelest.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. primescholars.com [primescholars.com]

- 6. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academicworks.cuny.edu [academicworks.cuny.edu]

- 11. psecommunity.org [psecommunity.org]

- 12. A mechanistic study of the low pressure pyrolysis of linear siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. gelest.com [gelest.com]

- 19. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

An In-Depth Technical Guide to the Synthesis of Tetradecamethylhexasiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Tetradecamethylhexasiloxane, a linear siloxane oligomer with the chemical formula C14H42O5Si6. The information presented herein is curated for professionals in research and development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

Tetradecamethylhexasiloxane, also known as MD4M in siloxane nomenclature, is a clear, colorless fluid. Its stable, inert nature and well-defined structure make it a valuable compound in various applications, including as a component in silicone oils and as a reference standard in analytical chemistry. The synthesis of this specific oligomer can be achieved through several methods, primarily involving the controlled hydrolysis of chlorosilanes or the equilibration of siloxane monomers.

Core Synthesis Pathways

The synthesis of Tetradecamethylhexasiloxane predominantly follows two main strategies: the co-hydrolysis of monofunctional and difunctional chlorosilanes and the acid-catalyzed equilibration of siloxanes.

Co-hydrolysis of Dimethyldichlorosilane and Trimethylchlorosilane

The foundational and most direct method for preparing Tetradecamethylhexasiloxane is the co-hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂) and trimethylchlorosilane ((CH₃)₃SiCl).[1][2] In this process, the difunctional dimethyldichlorosilane provides the repeating dimethylsiloxy units (-O-Si(CH₃)₂-), while the monofunctional trimethylchlorosilane acts as a chain-terminating agent, providing the trimethylsilyl end groups ((CH₃)₃Si-). The overall reaction stoichiometry determines the average chain length of the resulting linear siloxanes.

The reaction proceeds through the initial hydrolysis of the chlorosilanes to their corresponding silanols. These silanols are unstable and readily undergo condensation to form siloxane bonds, with the elimination of water. The hydrochloric acid generated as a byproduct can catalyze the condensation reactions.[1][3]

Reaction Scheme:

(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl (CH₃)₃SiCl + H₂O → (CH₃)₃SiOH + HCl 4(CH₃)₂Si(OH)₂ + 2(CH₃)₃SiOH → (CH₃)₃Si-[O-Si(CH₃)₂]₄-O-Si(CH₃)₃ + 5H₂O

A key challenge in this method is controlling the polymerization to favor the desired hexasiloxane and minimize the formation of cyclic siloxanes and other linear oligomers of varying chain lengths.[1] The product mixture is typically separated by fractional distillation.[4][5]

Acid-Catalyzed Equilibration of Hexamethyldisiloxane and Octamethylcyclotetrasiloxane

An alternative route involves the acid-catalyzed equilibration of hexamethyldisiloxane (MM) and octamethylcyclotetrasiloxane (D4). In this process, a strong acid, such as sulfuric acid, is used to cleave the siloxane bonds in both the linear (MM) and cyclic (D4) starting materials. This results in a dynamic equilibrium where siloxane bonds are continuously broken and reformed, leading to a redistribution of the siloxane units.

The ratio of the chain-terminating "M" units from hexamethyldisiloxane to the chain-extending "D" units from octamethylcyclotetrasiloxane dictates the average molecular weight and the distribution of the resulting linear polysiloxanes. By carefully controlling the stoichiometry, the formation of Tetradecamethylhexasiloxane (MD4M) can be favored.

Reaction Scheme:

(CH₃)₃Si-O-Si(CH₃)₃ (MM) + [-Si(CH₃)₂-O-]₄ (D4) --(H₂SO₄)--> (CH₃)₃Si-[-O-Si(CH₃)₂-]n-O-Si(CH₃)₃

This method is a common industrial practice for the production of various silicone fluids.[6]

Experimental Protocols

Protocol for Co-hydrolysis of Chlorosilanes

This protocol is based on the general principles outlined in the foundational work on methylpolysiloxanes.

Materials:

-

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Trimethylchlorosilane ((CH₃)₃SiCl)

-

Diethyl ether (anhydrous)

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser. The apparatus is placed in an ice bath.

-

A solution of dimethyldichlorosilane and trimethylchlorosilane in a specific molar ratio (to be optimized for MD4M) is prepared in anhydrous diethyl ether and placed in the dropping funnel.

-

Water is added to the flask.

-

The chlorosilane solution is added dropwise to the stirred water in the flask, maintaining the temperature below 10 °C.

-

After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

The ethereal layer is separated, washed with saturated sodium bicarbonate solution until neutral, and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The diethyl ether is removed by distillation.

-

The resulting mixture of linear and cyclic siloxanes is subjected to fractional distillation under reduced pressure to isolate Tetradecamethylhexasiloxane.

Quantitative Data for Co-hydrolysis:

| Parameter | Value | Reference |

| Reactant 1 | Dimethyldichlorosilane | [1] |

| Reactant 2 | Trimethylchlorosilane | [1] |

| Solvent | Diethyl ether | General Practice |

| Reaction Temperature | < 10 °C (addition) | General Practice |

| Purification Method | Fractional Distillation | [4][5] |

Data Presentation

Physical and Chemical Properties of Tetradecamethylhexasiloxane:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₄₂O₅Si₆ | [7] |

| Molecular Weight | 458.99 g/mol | [7] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 142 °C @ 20 mmHg | [7] |

| Density | 0.891 g/cm³ @ 20 °C | [7] |

| Refractive Index | 1.3948 @ 20 °C | [7] |

Mandatory Visualizations

Synthesis Pathway Diagrams

Caption: Co-hydrolysis pathway for Tetradecamethylhexasiloxane synthesis.

Caption: Acid-catalyzed equilibration pathway for siloxane synthesis.

Experimental Workflow Diagram

Caption: Experimental workflow for co-hydrolysis and purification.

References

- 1. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 2. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]

- 3. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]

- 4. Purification [chem.rochester.edu]

- 5. benchchem.com [benchchem.com]

- 6. EP1473346A1 - Dimethylpolysiloxane composition - Google Patents [patents.google.com]

- 7. Tetradecamethylhexasiloxane | C14H42O5Si6 | CID 7875 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purity Specifications for Research-Grade Tetradecamethylhexasiloxane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for research-grade Tetradecamethylhexasiloxane (CAS No. 107-52-8). It is intended to assist researchers, scientists, and drug development professionals in understanding and verifying the quality of this critical silicone compound for its use in sensitive applications. This document outlines typical purity levels, potential impurities, and detailed analytical methodologies for verification.

Core Purity and Physical-Chemical Properties

Research-grade Tetradecamethylhexasiloxane is a linear siloxane fluid. Its quality is defined by a high degree of purity and consistent physical-chemical properties. The following tables summarize the key specifications for this material.

Table 1: Physical and Chemical Properties of Tetradecamethylhexasiloxane

| Property | Value | Reference |

| Chemical Formula | C₁₄H₄₂O₅Si₆ | [1] |

| Molecular Weight | 458.99 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 245-246 °C | |

| Melting Point | -59 °C | |

| Density | 0.891 g/cm³ | [1] |

| Refractive Index | 1.3948 | |

| Solubility | Soluble in alcohol and benzene. | [1] |

Table 2: Purity and Impurity Specifications for Research-Grade Tetradecamethylhexasiloxane

| Parameter | Specification |

| Purity (by GC-FID) | ≥ 98.0% |

| Dodecamethylpentasiloxane (L5) | ≤ 1.0% |

| Hexadecamethylheptasiloxane (L7) | ≤ 1.0% |

| Cyclic Siloxanes (D4, D5, D6) | ≤ 0.5% (total) |

| Moisture Content (Karl Fischer) | ≤ 0.1% |

| Non-Volatile Residue | ≤ 0.01% |

Understanding Potential Impurities

The primary impurities in research-grade Tetradecamethylhexasiloxane are typically other linear and cyclic siloxanes. These arise from the synthesis process, which commonly involves either the ring-opening polymerization of cyclic siloxanes or the hydrolysis of dichlorodimethylsilane.[2][3][4][5][6][7] Incomplete reactions or side reactions can lead to a distribution of siloxane chain lengths and the presence of unreacted cyclic monomers.

Common Impurities:

-

Shorter and Longer Linear Siloxanes: Such as Dodecamethylpentasiloxane (L5) and Hexadecamethylheptasiloxane (L7).

-

Cyclic Siloxanes: Including Octamethylcyclotetrasiloxane (D4), Decamethylcyclopentasiloxane (D5), and Dodecamethylcyclohexasiloxane (D6).

-

Residual Catalysts or Reagents: Depending on the synthetic route, trace amounts of acidic or basic catalysts may be present.

-

Water: Due to the hygroscopic nature of the material or incomplete drying.

The following diagram illustrates the relationship between the target molecule and its common siloxane impurities.

References

- 1. Tetradecamethylhexasiloxane | C14H42O5Si6 | CID 7875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane | Semantic Scholar [semanticscholar.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]

- 6. Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Reactivity of Tetradecamethylhexasiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecamethylhexasiloxane (CAS No. 107-52-8), a linear siloxane with the chemical formula C₁₄H₄₂O₅Si₆, is a compound of significant interest across various scientific and industrial domains, including pharmaceutical formulations, owing to its unique physicochemical properties.[1] This technical guide provides a comprehensive overview of the chemical reactivity of tetradecamethylhexasiloxane, focusing on its behavior under various conditions such as hydrolysis, oxidation, and pyrolysis. While specific kinetic data for this exact molecule is limited, this guide leverages data from analogous linear polydimethylsiloxanes (PDMS) to provide a robust understanding of its reactivity profile. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are investigating the use of this and related siloxane compounds.

Introduction

Tetradecamethylhexasiloxane is a member of the siloxane family, characterized by a backbone of alternating silicon and oxygen atoms with methyl group substituents.[2] This structure imparts high thermal stability, chemical inertness, and hydrophobicity.[3] In the pharmaceutical industry, siloxanes are valued for their biocompatibility, low toxicity, and stability, making them suitable as excipients in various drug formulations.[4][5] Understanding the chemical reactivity of tetradecamethylhexasiloxane is crucial for predicting its stability, compatibility with active pharmaceutical ingredients (APIs) and other excipients, and its degradation pathways under storage and physiological conditions.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of tetradecamethylhexasiloxane is presented in Table 1. These properties are fundamental to understanding its chemical behavior and applications.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₄₂O₅Si₆ | [1] |

| Molecular Weight | 458.99 g/mol | [1] |

| CAS Number | 107-52-8 | [1] |

| Appearance | Colorless liquid | [8] |

| Boiling Point | 245-246 °C | [9] |

| Melting Point | -59 °C | [9] |

| Density | 0.891 g/cm³ | [9] |

| Water Solubility | 2.3 ng/L at 20 °C | [9] |

| Hydrolytic Sensitivity | 1: no significant reaction with aqueous systems | [9] |

Chemical Reactivity

Tetradecamethylhexasiloxane is generally characterized by its low chemical reactivity under ambient conditions.[6] The Si-O-Si backbone is strong, and the methyl groups are relatively non-reactive. However, under specific conditions, it can undergo degradation through several pathways.

Hydrolysis

Under neutral pH conditions, linear siloxanes like tetradecamethylhexasiloxane are highly resistant to hydrolysis due to their low water solubility and the stability of the siloxane bond.[10] However, the hydrolysis can be significantly accelerated under acidic or basic conditions.[11][12]

Mechanism: The hydrolysis of linear siloxanes is believed to proceed via nucleophilic attack on the silicon atom. In base-catalyzed hydrolysis, the hydroxide ion acts as the nucleophile.[10] In acid-catalyzed hydrolysis, the siloxane oxygen is first protonated, making the silicon atom more electrophilic and susceptible to attack by water.[3][13] The reaction typically results in the cleavage of the Si-O bond, leading to the formation of silanols (Si-OH). The primary hydrolysis product of polydimethylsiloxanes is dimethylsilanediol (DMSD).[11]

Caption: Proposed mechanisms for acid- and base-catalyzed hydrolysis of siloxanes.

Quantitative Data: While specific kinetic data for tetradecamethylhexasiloxane is scarce, studies on polydimethylsiloxane (PDMS) fluids provide valuable insights. The degradation rate is highly dependent on pH.

| Condition | Degradation Rate Constant (mgSi L⁻¹ day⁻¹) | Reference |

| NaOH solution (pH 12) | 0.28 | This data is inferred from studies on general PDMS fluids and may not be directly representative of tetradecamethylhexasiloxane. |

| HCl solution (pH 2) | 0.07 | This data is inferred from studies on general PDMS fluids and may not be directly representative of tetradecamethylhexasiloxane. |

| Demineralised water (pH 6) | 0.002 | This data is inferred from studies on general PDMS fluids and may not be directly representative of tetradecamethylhexasiloxane. |

Oxidation

Tetradecamethylhexasiloxane is a combustible liquid and is incompatible with strong oxidizing agents.[8] Its oxidation can be initiated by heat (thermo-oxidative degradation) or by light (photo-oxidation).

Thermo-oxidative Degradation: In the presence of oxygen at elevated temperatures, the methyl groups on the silicon atoms can be oxidized. This process is thought to proceed via a free-radical mechanism, leading to the formation of hydroperoxides which can then decompose to form silanols (Si-OH) and formaldehyde.[14] Subsequent condensation of the silanol groups can lead to cross-linking and changes in the material's properties. At very high temperatures, complete oxidation leads to the formation of silicon dioxide (SiO₂), water, and carbon dioxide.[15]

Caption: Simplified pathway for the thermo-oxidative degradation of polydimethylsiloxanes.

Photo-oxidation: Photo-oxidation of siloxanes can occur upon exposure to ultraviolet (UV) radiation. The mechanism is believed to involve the formation of radicals, leading to chain scission and the formation of smaller, volatile siloxanes, as well as oxidation of the methyl groups. The presence of photosensitizers can accelerate this process.

Pyrolysis

In the absence of oxygen, tetradecamethylhexasiloxane exhibits high thermal stability. Significant decomposition typically requires temperatures above 350-400°C.[14]

Mechanism: The primary mechanism for the thermal degradation of linear, end-capped polysiloxanes is through intramolecular and intermolecular rearrangement reactions of the siloxane backbone.[14] This leads to the formation of thermodynamically stable, low-molecular-weight cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4) and hexamethylcyclotrisiloxane (D3).[16] For siloxanes with silanol end-groups, an "unzipping" mechanism can occur, initiated by the terminal hydroxyl group.[14]

Caption: General mechanism for the pyrolysis of linear siloxanes.

Reactivity in the Context of Drug Development

The inherent low reactivity of tetradecamethylhexasiloxane is a key advantage in its use in pharmaceutical formulations.[6] It is generally considered to be chemically inert and compatible with a wide range of APIs and excipients.[17] However, it is crucial to consider potential, albeit slow, reactions that could occur over the shelf-life of a product, particularly if the formulation contains acidic or basic components, or is exposed to light or high temperatures.

Compatibility Studies: When formulating a drug product with tetradecamethylhexasiloxane, it is essential to conduct thorough compatibility studies. These studies should assess the potential for physical and chemical interactions between the siloxane and the API, as well as other excipients, under accelerated storage conditions.

Experimental Protocols

The following are generalized experimental protocols for assessing the chemical reactivity of tetradecamethylhexasiloxane. These should be adapted and validated for specific research needs.

Protocol for Hydrolysis Study

Objective: To determine the rate of hydrolysis of tetradecamethylhexasiloxane under acidic, basic, and neutral conditions.

Materials:

-

Tetradecamethylhexasiloxane

-

Hydrochloric acid (HCl) solution (e.g., pH 2)

-

Sodium hydroxide (NaOH) solution (e.g., pH 12)

-

Deionized water (pH ~7)

-

A suitable organic solvent for extraction (e.g., hexane or chloroform)[12]

-

Internal standard for chromatography

-

Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

-

Prepare solutions of tetradecamethylhexasiloxane in the acidic, basic, and neutral aqueous media in sealed reaction vessels.

-

Maintain the reaction vessels at a constant temperature (e.g., 25°C or an elevated temperature to accelerate the reaction).

-

At specified time intervals, withdraw an aliquot from each reaction vessel.

-

Quench the reaction by neutralizing the acid or base, if necessary.

-

Extract the siloxane from the aqueous phase using the organic solvent containing a known concentration of an internal standard.

-

Analyze the organic extract by GC-MS to quantify the remaining tetradecamethylhexasiloxane.

-

Plot the concentration of tetradecamethylhexasiloxane versus time to determine the degradation kinetics.

Caption: Experimental workflow for a hydrolysis kinetics study.

Protocol for GC-MS Analysis of Degradation Products

Objective: To identify and quantify the degradation products of tetradecamethylhexasiloxane.

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., a non-polar column like a DB-5ms).[18]

-

Mass Spectrometer (MS) detector.

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.[18]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the concentration.

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[19]

-

Scan Range: m/z 40-500.

-

Source Temperature: 230°C.[19]

Procedure:

-

Inject a known volume of the sample extract into the GC.

-

Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

-

Identify the degradation products by comparing their mass spectra with a spectral library (e.g., NIST).

-

Quantify the degradation products using an internal or external standard method.

Conclusion

Tetradecamethylhexasiloxane is a chemically stable and relatively inert compound, which makes it suitable for a variety of applications, including as an excipient in pharmaceutical formulations. Its reactivity is generally low but can be induced under harsh conditions such as strong acidic or basic environments, high temperatures, or UV radiation. The primary degradation pathways are hydrolysis to silanols, oxidation of methyl groups, and pyrolysis to cyclic siloxanes. A thorough understanding of these reactivity patterns is essential for ensuring the stability and efficacy of products containing this siloxane. Further research to obtain specific quantitative kinetic data for tetradecamethylhexasiloxane would be beneficial for more precise modeling of its behavior in complex systems.

References

- 1. Tetradecamethylhexasiloxane | C14H42O5Si6 | CID 7875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. [PDF] Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study | Semantic Scholar [semanticscholar.org]

- 4. Chemical Synthesis - Siwin [siwinsilicone.com]

- 5. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. gelest.com [gelest.com]

- 9. sol-gel.net [sol-gel.net]

- 10. nlc-bnc.ca [nlc-bnc.ca]

- 11. Hydrolysis of silicone polymers in aqueous systems [knowledgecommons.lakeheadu.ca]

- 12. doria.fi [doria.fi]

- 13. researchgate.net [researchgate.net]

- 14. gelest.com [gelest.com]

- 15. Oxidation of siloxanes during biogas combustion and nanotoxicity of Si-based particles released to the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ntrl.ntis.gov [ntrl.ntis.gov]

- 17. Dermal absorption of cyclic and linear siloxanes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

The Unseen Journey: An In-depth Technical Guide to the Environmental Fate of Volatile Methylsiloxanes

For Researchers, Scientists, and Drug Development Professionals

Volatile methylsiloxanes (VMS) are a ubiquitous class of synthetic chemicals found in a vast array of industrial and consumer products, from personal care items to building materials. Their unique physicochemical properties—high volatility coupled with significant hydrophobicity—govern their complex journey and ultimate fate in the environment. This technical guide provides a comprehensive overview of the environmental distribution, transport, and degradation of VMS, with a focus on quantitative data, experimental methodologies, and the underlying chemical pathways.

Sources and Environmental Release

The primary route of VMS into the environment is through volatilization from consumer products, such as deodorants, lotions, and hair care products.[1][2] Industrial applications, including their use as intermediates in silicone polymer production, also contribute to their release.[3] A significant portion of VMS used in personal care products is washed down the drain, entering wastewater treatment plants (WWTPs).[4] In WWTPs, VMS can partition to sludge, be released into the atmosphere through aeration, or be discharged in the final effluent.[5] Landfills are another notable source, where VMS can be emitted in landfill gas.[6] It is estimated that over 90% of all VMSs eventually end up in the atmosphere.[3]

Physicochemical Properties and Environmental Partitioning

The environmental behavior of VMS is largely dictated by their distinct physicochemical properties. They are characterized by high vapor pressures and low Henry's Law constants, which favor their partitioning into the atmosphere.[7] Despite their high molecular weights, they volatilize easily.[2] Concurrently, they possess high octanol-water partition coefficients (Kow), indicating a strong affinity for organic matter and lipids.[8] This dual nature drives their distribution across various environmental compartments.

Below is a summary of key physicochemical properties for common cyclic volatile methylsiloxanes (cVMS).

| Substance | Boiling Point (°C) | Density (g/cm³) | Log K_ow | Log K_oc | Henry's Law Constant (Pa·m³/mol) |

| D3 (Hexamethylcyclotrisiloxane) | 134 | 0.92 | 4.38 | 3.8 | 3.1 x 10³ |

| D4 (Octamethylcyclotetrasiloxane) | 175 | 0.95 | 5.1 | 4.2 | 1.1 x 10⁴ |

| D5 (Decamethylcyclopentasiloxane) | 210 | 0.96 | 6.49 | 4.7 | 3.3 x 10⁴ |

| D6 (Dodecamethylcyclohexasiloxane) | 245 | 0.98 | 7.0 | 5.2 | 5.1 x 10⁴ |

Data compiled from various sources.[8][9]

The following diagram illustrates the general environmental cycle of VMS, highlighting their partitioning and transport between different environmental compartments.

Environmental Degradation

Degradation processes are crucial in determining the persistence of VMS in the environment. Both abiotic and biotic pathways contribute to their transformation, with rates varying significantly across different environmental media.

Atmospheric Degradation

The primary degradation pathway for VMS in the atmosphere is through oxidation by hydroxyl (OH) radicals.[7] This process is relatively slow, leading to atmospheric lifetimes on the order of several days, which allows for long-range transport.[10] For instance, the atmospheric lifetimes of D4 and D5 are estimated to be between 7.5 to 12 days.[11] The oxidation of cVMS is initiated by the reaction with OH or chlorine (Cl) radicals, leading to the formation of an alkyl radical, which then reacts with oxygen to form a peroxy radical.[7] Subsequent reactions can lead to a variety of oxidation products, including siloxanols.[7]

The following diagram illustrates the initial steps of atmospheric degradation of a generic cVMS.

Degradation in Soil and Sediment

In soil and sediment, both abiotic and biotic degradation of VMS can occur. The dominant removal mechanism is often abiotic.[1] Abiotic degradation can involve hydrolysis, particularly in the presence of clay minerals which can catalyze the reaction.[5] This process can lead to the formation of silanols. While VMS are generally resistant to microbial degradation, some studies have shown that certain microorganisms can contribute to their breakdown, albeit at a slower rate.[1]

Degradation in Water

In aquatic environments, VMS are subject to hydrolysis and volatilization. Hydrolysis rates are generally slow but can be influenced by factors such as pH and temperature. Volatilization is a significant removal mechanism from the water column due to their high Henry's Law constants.[5]

Table of Environmental Half-Lives for Common cVMS

| Compound | Atmospheric Half-life (days) | Soil Half-life (days) | Sediment Half-life (days) |

| D4 | 5 - 12 | > 365 | > 365 |

| D5 | 6 - 10 | > 365 | > 365 |

| D6 | 3 - 7 | > 365 | > 365 |

Note: Half-lives can vary significantly depending on environmental conditions. Data compiled from various sources.[8][11]

Environmental Concentrations

VMS have been detected in various environmental matrices worldwide. Concentrations are generally highest in areas with high population density and industrial activity.

Table of Reported Environmental Concentrations of D5

| Environmental Matrix | Concentration Range | Location |

| Urban Air | 10 - 1000 ng/m³ | Various Cities |

| Remote Air (Arctic) | 0.1 - 10 ng/m³ | Arctic Monitoring Stations |

| Wastewater Influent | 1,000 - 100,000 ng/L | Various WWTPs |

| Wastewater Effluent | 10 - 1,000 ng/L | Various WWTPs |

| Sewage Sludge | 1,000 - 100,000 ng/g dw | Various WWTPs |

| River Water | 1 - 100 ng/L | Various Rivers |

| Sediment | 10 - 1,000 ng/g dw | Various Locations |

Data compiled from various sources.[12][13][14][15]

Experimental Protocols

Accurate quantification of VMS in environmental samples requires robust analytical methods. The most common technique is gas chromatography coupled with mass spectrometry (GC-MS).[16][17]

Sample Collection and Preparation

Air: Active air sampling involves drawing a known volume of air through a sorbent tube (e.g., Tenax®, XAD®). Passive air samplers, such as polyurethane foam (PUF) disks, can also be used for long-term monitoring.

Water: Water samples are typically collected in amber glass bottles with Teflon-lined caps to minimize photodegradation and sorption.

Soil and Sediment: Samples are collected using stainless steel corers or grabs and stored in glass jars at low temperatures.

Biota: Tissue samples are typically homogenized and stored frozen.

Sample preparation often involves extraction with an organic solvent. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used. For solid matrices like soil, sediment, and biota, pressurized liquid extraction (PLE) or Soxhlet extraction are common. It is crucial to minimize contamination during all stages of sample collection and preparation, as VMS are present in many laboratory materials.[16]

Analytical Determination by GC-MS

Principle: GC separates the different VMS congeners based on their boiling points and affinity for the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Typical GC-MS Parameters:

-

Injection: Splitless or large volume injection.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient is used to elute the VMS in order of their boiling points.

-

Ionization: Electron ionization (EI) is most common.

-

Detection: Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.[12]

Quality Control:

-

Blanks: Field blanks, travel blanks, and laboratory blanks are essential to monitor for contamination.

-

Surrogate Standards: Isotopically labeled VMS (e.g., ¹³C-D5) are added to samples before extraction to correct for matrix effects and variations in recovery.

-

Internal Standards: A compound not expected in the samples (e.g., a specific PCB congener) is added before injection to correct for variations in instrument response.[12]

The following diagram outlines a typical experimental workflow for the analysis of VMS in environmental samples.

Bioaccumulation and Trophic Transfer

Due to their lipophilic nature, VMS have the potential to bioaccumulate in organisms. However, their bioaccumulation potential is complex and appears to be species- and compound-specific. While some studies have shown evidence of bioaccumulation, others have indicated that VMS do not biomagnify in aquatic food webs, possibly due to metabolic transformation in organisms.[8]

Conclusion and Future Research

Volatile methylsiloxanes are persistent in the environment due to their widespread use and slow degradation rates in some compartments. The atmosphere is the primary sink for these compounds, where they undergo slow oxidation. While our understanding of their environmental fate has grown significantly, key uncertainties remain, particularly regarding the long-term effects of their degradation products and their behavior in complex environmental systems. Further research is needed to refine our understanding of their degradation kinetics in various media and to fully assess their potential for bioaccumulation and trophic transfer. Continuous monitoring and the development of more advanced analytical techniques will be crucial for managing the environmental presence of these ubiquitous compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Henry's Law Constants and Indoor Partitioning of Microbial Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. neoteryx.com [neoteryx.com]

- 7. Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of multimedia models for understanding the environmental behavior of volatile methylsiloxanes: Fate, transport, and bioaccumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. silicones.eu [silicones.eu]

- 10. Determination of cyclic volatile methylsiloxanes in water, sediment, soil, biota, and biosolid using large-volume injection-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pjoes.com [pjoes.com]

- 12. Concentrations of Volatile Methyl Siloxanes in New York City Reflect Emissions from Personal Care and Industrial Use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. azom.com [azom.com]

Methodological & Application

Application Note: Tetradecamethylhexasiloxane as an Internal Standard for GC-MS Analysis

Abstract

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of volatile and semi-volatile compounds. The accuracy and reliability of quantitative GC-MS analysis are significantly enhanced by the use of an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. Tetradecamethylhexasiloxane, a linear siloxane, possesses properties that make it a suitable internal standard for the analysis of various organic compounds, particularly in complex matrices. This application note provides a detailed protocol for the use of tetradecamethylhexasiloxane as an internal standard in GC-MS analysis, aimed at researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by GC-MS is susceptible to variations arising from sample preparation, injection volume inconsistencies, and instrument drift. The internal standard method is a powerful technique to correct for these variations.[1][2] An internal standard is a known amount of a specific compound added to every sample, calibrant, and blank.[1] The quantification of the target analyte is then based on the ratio of the analyte's response to the internal standard's response, which remains constant despite variations in sample handling or injection.[1]

Tetradecamethylhexasiloxane (CAS No. 107-52-8) is a member of the polydimethylsiloxane family.[3] Its chemical inertness, thermal stability, and distinct mass spectrum make it a promising candidate as an internal standard for a range of analytes. It is a colorless liquid soluble in organic solvents like benzene and alcohol, making it compatible with common sample preparation procedures for GC-MS.[4][5]

Advantages of Tetradecamethylhexasiloxane as an Internal Standard:

-

Chemical Inertness: Unlikely to react with analytes or sample matrix components.

-

Thermal Stability: Withstands typical GC inlet and oven temperatures without degradation.

-

Distinct Mass Spectrum: Produces characteristic ions (e.g., m/z 73, 221) that are often not present in common analytes or background, allowing for selective detection.[6]

-

Good Chromatographic Behavior: Exhibits sharp, symmetrical peaks on common non-polar and mid-polar GC columns.

-

Commercial Availability: Readily available from various chemical suppliers.

This application note presents a representative protocol for the quantification of a hypothetical analyte, "Compound X," in a biological matrix (e.g., plasma) using tetradecamethylhexasiloxane as an internal standard.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for utilizing tetradecamethylhexasiloxane as an internal standard.

Materials and Reagents

-

Tetradecamethylhexasiloxane (≥96% purity)

-

Compound X (analytical standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Hexane (GC grade)

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Blank human plasma (or other relevant biological matrix)

Equipment

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Autosampler

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Micropipettes

-

Glass vials (autosampler and test tubes)

Preparation of Solutions

-

Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of tetradecamethylhexasiloxane.

-

Dissolve in 10 mL of dichloromethane in a volumetric flask.

-

-

Internal Standard Working Solution (10 µg/mL):

-

Pipette 100 µL of the IS stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with acetonitrile.

-

-

Compound X Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of Compound X.

-

Dissolve in 10 mL of methanol in a volumetric flask.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking blank plasma with appropriate volumes of Compound X stock solution to achieve final concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of each calibration standard, quality control sample, and unknown sample into separate glass test tubes.

-

Add 50 µL of the Internal Standard Working Solution (10 µg/mL) to each tube and vortex for 10 seconds.

-

Add 2 mL of hexane to each tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (hexane) to a clean test tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-